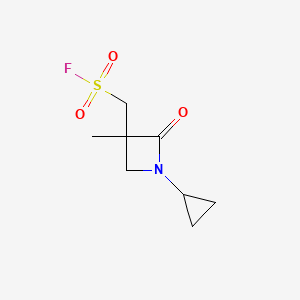

(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(1-cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3S/c1-8(5-14(9,12)13)4-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYDXLKFXJNYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CC2)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions typically require controlled temperatures and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate biological pathways .

Comparison with Similar Compounds

Research Implications

The structural novelty of this compound positions it as a promising candidate for selective enzyme modulation. Comparative studies with methanesulfonyl fluoride highlight advancements in reducing non-specific reactivity, while contrasts with sulfonylurea herbicides underscore the diversity of sulfonyl-based chemistries across disciplines.

Biological Activity

The compound (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a cyclopropyl group, a ketone functional group, and a sulfonyl fluoride moiety, which are critical for its biological interactions.

The primary mechanism of action for this compound is believed to involve the inhibition of certain enzymes, particularly those involved in inflammatory pathways. The sulfonyl fluoride group is known to act as an electrophile, which can react with nucleophilic sites on proteins, leading to the modulation of enzymatic activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit specific enzymes involved in the inflammatory response suggests potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties : Studies have indicated that this compound may possess analgesic effects, providing relief from pain associated with inflammatory conditions.

- Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Analgesic | Pain relief in animal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anti-inflammatory Effects

In a study published in 2024, researchers evaluated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a 50% reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study: Analgesic Properties

Another study focused on the analgesic effects of the compound using the formalin test in mice. The findings revealed that administration of the compound resulted in a significant decrease in pain response during both the acute and chronic phases of the test, suggesting its efficacy as an analgesic.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize (1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride?

- Methodological Answer : Synthesis typically involves three key steps:

- Azetidinone Ring Formation : Cyclocondensation of β-lactam precursors (e.g., via Staudinger reaction) to generate the 2-oxoazetidine core.

- Cyclopropane Introduction : Alkylation or cross-coupling reactions to attach the cyclopropyl group at the 1-position of the azetidinone ring.

- Sulfonyl Fluoride Functionalization : Reaction of the intermediate with methanesulfonyl fluoride (or chloride) under controlled conditions, often using coupling agents like triethylamine in anhydrous solvents (e.g., dichloromethane) .

- Key Considerations : Purity is monitored via HPLC and NMR to confirm regioselectivity, especially at the 3-methyl position.

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to evaluate decomposition temperatures.

- Solvent Compatibility : NMR or LC-MS monitoring after 24–72 hours in solvents (e.g., DMSO, aqueous buffers) to detect hydrolysis or solvolysis.

- pH Sensitivity : Incubation across pH 2–12, with fluorometric assays to track sulfonyl fluoride hydrolysis (e.g., fluoride ion release via ion-selective electrodes) .

- Findings : The sulfonyl fluoride group is prone to hydrolysis under basic conditions (>pH 9), necessitating anhydrous storage.

Advanced Research Questions

Q. What mechanistic insights explain its potential as an enzyme inhibitor, and how does the cyclopropyl group modulate activity?

- Methodological Answer :

- Enzyme Assays : Kinetic studies (e.g., Ellman assay) compare inhibition of acetylcholinesterase (AChE) with/without the cyclopropyl group.

- Structural Analysis : X-ray crystallography or molecular docking reveals steric effects; the cyclopropyl group restricts rotational freedom, enhancing binding to AChE's catalytic gorge .

- Reactivity : The sulfonyl fluoride moiety forms covalent adducts with serine residues in the active site, as confirmed by mass spectrometry .

Q. How can researchers resolve contradictory data regarding its reactivity in nucleophilic environments?

- Methodological Answer :

- Controlled Kinetic Studies : Compare reaction rates with thiols (e.g., glutathione) versus amines (e.g., lysine) using stopped-flow spectroscopy.

- Computational Modeling : DFT calculations predict electrophilic centers; the sulfonyl fluoride group reacts preferentially with thiols over amines in aqueous media .

- Contradiction Source : Discrepancies arise from solvent polarity—polar aprotic solvents (e.g., acetonitrile) favor amine reactions, while aqueous buffers favor thiols .

Q. What safety protocols are critical for handling this compound, given its structural analogs' hazards?

- Methodological Answer :

- PPE Requirements : Corrosion-resistant gloves (e.g., nitrile), fume hoods, and face shields to prevent skin/eye exposure to HF (released upon decomposition) .

- Emergency Procedures : Neutralize spills with calcium gluconate gel (for HF exposure) and ensure ventilation to avoid inhalation risks .

- Storage : Anhydrous conditions at –20°C in amber vials to prevent hydrolysis .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.